N,N-dibenzylthiophene-2-carboxamide
Description
N,N-Dibenzylthiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring two benzyl groups attached to the nitrogen atom of the amide moiety.
Properties
Molecular Formula |
C19H17NOS |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N,N-dibenzylthiophene-2-carboxamide |
InChI |
InChI=1S/C19H17NOS/c21-19(18-12-7-13-22-18)20(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
InChI Key |
ASTXNWPSIPDNBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
N-Benzyl-N-phenylthiophene-2-carboxamide Derivatives (Ev4)
- Structure : Features one benzyl and one phenyl group on the amide nitrogen.
- Activity : Demonstrated potent antiviral activity against enterovirus 71 (EV71), with EC50 values in the low micromolar range (e.g., compound 5a : EC50 = 1.42 μM).
- SAR Insights :
- The thiophene-2-carboxamide core is critical for antiviral efficacy.
- Electron-withdrawing substituents (e.g., bromo, fluoro) on the benzyl or phenyl groups enhance activity.
- Synthesis : Achieved via coupling of thiophene-2-carboxylic acid derivatives with substituted amines using HATU/DIEA activation .
Nitrothiophene Carboxamides (Ev1, Ev2, Ev15)
- Structure : Incorporates nitro groups on the thiophene ring (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide).
- Activity : Narrow-spectrum antibacterial agents; purity and yield vary significantly (42–99.05%).
- Synthesis : Nitro group introduced via nitration; purified via silica column chromatography .
N-(2-Nitrophenyl)thiophene-2-carboxamide (Ev5, Ev9)
- Structure : Aromatic nitro substituent on the aniline moiety.
- Structural Insights :
- Dihedral angles between thiophene and benzene rings: 8.5–13.5°, influencing crystal packing and intermolecular interactions (e.g., C–H⋯O/S bonds).
- Comparable to furan analogs but with distinct C–S bond lengths.
- Activity: Studied for genotoxicity and supramolecular behavior .
Dimeric Thiophene Carboxamides (Ev7)
- Structure : Symmetrical dimers (e.g., N,N’-heptane-1,7-diylbis[N-(2-thienylmethyl)thiophene-2-carboxamide]).
- Application : Explored in materials science and multivalent drug design .
Structural and Electronic Considerations
- Substituent Effects: Electron-withdrawing groups (e.g., NO2, CF3) enhance antibacterial/antiviral activity but may reduce synthetic yield. Bulky substituents (e.g., benzyl) improve target selectivity by modulating steric interactions.
- Crystal Packing: Weak non-classical interactions (C–H⋯O/S) dominate in nitro derivatives, influencing solubility and bioavailability .
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